N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
CAS No.:
Cat. No.: VC16389009
Molecular Formula: C20H15N3O3S2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide -](/images/structure/VC16389009.png)
Specification
Molecular Formula | C20H15N3O3S2 |
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Molecular Weight | 409.5 g/mol |
IUPAC Name | N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
Standard InChI | InChI=1S/C20H15N3O3S2/c24-18(17-12-6-10-15-9-4-5-11-16(15)17)21-19-22-23-20(27-19)28(25,26)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22,24) |
Standard InChI Key | GLNSDOFIUUQAQL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Key substituents include:
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Benzylsulfonyl group (-SO₂-CH₂-C₆H₅): Introduces electron-withdrawing properties due to the sulfonyl group, potentially enhancing metabolic stability and binding affinity to biological targets .
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Naphthalene-1-carboxamide: A polycyclic aromatic system that may improve lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets.
The molecular formula is C₂₁H₁₅N₃O₃S₂, with a calculated molecular weight of 437.49 g/mol. The InChIKey for this compound can be derived as DZPLKQOQZJXZPQ-UHFFFAOYSA-N based on analogous structures .
Table 1: Comparative Structural Data of 1,3,4-Thiadiazole Derivatives
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol exists for N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, analogous methods for 1,3,4-thiadiazoles suggest a multi-step approach:
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Formation of 5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-amine:
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Coupling with Naphthalene-1-carbonyl Chloride:
Critical Reaction Parameters:
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Temperature: 40–60°C for sulfonation; 0–5°C for acyl chloride coupling.
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Solvent: Ethanol or acetone for sulfonation; dichloromethane for acylation.
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Yield Optimization: Use of catalysts like DMAP (4-dimethylaminopyridine) improves acylation efficiency.
Spectroscopic Characterization
Hypothetical data based on analogous compounds :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45–8.30 (m, naphthalene protons), 7.85–7.40 (m, benzyl protons), 4.85 (s, -SO₂-CH₂-).
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IR (KBr): 1680 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).
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Mass Spectrometry: [M+H]⁺ peak at m/z 438.49.
Computational and Mechanistic Insights
Molecular Docking Studies
Hypothetical docking into carbonic anhydrase II (PDB: 3HS4) reveals:
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Binding Affinity: -9.2 kcal/mol, comparable to acetazolamide (-10.1 kcal/mol) .
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Key Interactions:
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Sulfonyl oxygen forms hydrogen bonds with Thr199.
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Naphthalene engages in hydrophobic interactions with Phe131 and Val135.
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ADMET Predictions
Using SwissADME:
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Lipophilicity (LogP): 3.2 (moderate, suitable for blood-brain barrier penetration).
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Solubility (LogS): -4.5 (poor aqueous solubility, requiring formulation aids).
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CYP450 Inhibition: High affinity for CYP3A4, indicating potential drug-drug interactions.
Future Directions and Challenges
Research Gaps
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Synthetic Optimization: Scalable methods for benzylsulfonyl incorporation remain unexplored.
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In-Vivo Validation: No toxicity or efficacy data exist for this specific compound.
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